(-)-beta-Sitosterol

Description

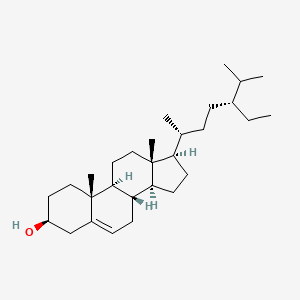

Structure

3D Structure

Properties

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJWDPNRJALLNS-VJSFXXLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022481 | |

| Record name | (-)-beta-Sitosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-Sitosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

10 mg/mL | |

| Record name | beta-Sitosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

83-46-5 | |

| Record name | (-)-β-Sitosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Sitosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Sitosterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cupreol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cupreol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cupreol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (-)-beta-Sitosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-sitosterol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S347WMO6M4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Sitosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C | |

| Record name | beta-Sitosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(-)-β-Sitosterol: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-β-Sitosterol, a prominent phytosterol, is ubiquitously distributed throughout the plant kingdom and has garnered significant attention for its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies for (-)-β-sitosterol. Quantitative data on its concentration in various plant materials are summarized, and detailed experimental protocols for its extraction and quantification are provided. Furthermore, key signaling pathways modulated by (-)-β-sitosterol are illustrated to support further research and drug development endeavors.

Natural Sources and Distribution of (-)-β-Sitosterol

(-)-β-Sitosterol is a structural component of plant cell membranes and is found in virtually all plant-based foods. Its concentration, however, varies significantly among different plant species and tissues. The primary dietary sources of (-)-β-sitosterol are vegetable oils, nuts, seeds, and legumes.

Distribution in Plant Tissues

(-)-β-Sitosterol is not uniformly distributed within a plant. Studies have shown differential accumulation in various organs:

-

Seeds and Nuts: Generally, seeds and nuts exhibit the highest concentrations of β-sitosterol, where it serves as a crucial component of the endosperm and embryo cell membranes.

-

Oils: Crude vegetable oils are rich sources of β-sitosterol, as it is extracted along with the lipids during processing.

-

Leaves, Stems, and Roots: While present in these vegetative tissues, the concentration of β-sitosterol is typically lower than in seeds and oils. For instance, in Cannabis sativa, β-sitosterol is the most abundant sterol in the stem bark and roots, while stigmasterol is more prevalent in the leaves[1]. In corn, stigmasterol is the dominant sterol in the roots, whereas β-sitosterol is more abundant in the leaves[1].

Quantitative Data on (-)-β-Sitosterol Content

The following tables summarize the quantitative data for (-)-β-sitosterol content in various natural sources, compiled from multiple analytical studies.

Table 1: (-)-β-Sitosterol Content in Vegetable Oils

| Vegetable Oil | (-)-β-Sitosterol Content (mg/100g) |

| Rice Bran Oil | 230 - 330 |

| Corn Oil | 180 - 280 |

| Wheat Germ Oil | 150 - 250 |

| Soybean Oil | 140 - 200 |

| Sunflower Oil | 130 - 190 |

| Cottonseed Oil | 120 - 160 |

| Peanut Oil | 110 - 150 |

| Olive Oil | 20 - 40 |

Table 2: (-)-β-Sitosterol Content in Nuts and Seeds

| Nut/Seed | (-)-β-Sitosterol Content (mg/100g) |

| Pistachio Nuts (Dry Roasted) | 210 |

| Pistachio Nuts (Raw) | 198 |

| Macadamia Nuts (Dry Roasted) | 145 |

| Almonds | 120 - 180 |

| Pecans | 100 - 150 |

| Walnuts | 90 - 130 |

| Hazelnuts | 80 - 120 |

| Brazil Nuts | 70 - 110 |

Table 3: (-)-β-Sitosterol Content in Cereals, Vegetables, and Fruits

| Source | (-)-β-Sitosterol Content (mg/100g) |

| Cereals | |

| Wheat Germ | 135 - 200 |

| Brown Rice | 30 - 50 |

| Oats | 25 - 40 |

| Vegetables | |

| Broccoli | 20 - 35 |

| Spinach | 15 - 25 |

| Carrots | 10 - 20 |

| Fruits | |

| Avocado | 70 - 90 |

| Orange | 15 - 25 |

| Banana | 10 - 20 |

Experimental Protocols

Extraction of (-)-β-Sitosterol from Plant Material via Saponification

This protocol describes a common method for extracting β-sitosterol from a lipid-rich plant matrix.

Materials:

-

Dried and ground plant material

-

Diethyl ether or hexane

-

Ethanolic potassium hydroxide (KOH) solution (2 M)

-

Distilled water

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Lipid Extraction:

-

Extract the ground plant material with diethyl ether or hexane for 6-8 hours in a Soxhlet apparatus.

-

Concentrate the resulting lipid extract using a rotary evaporator.

-

-

Saponification:

-

To the lipid extract, add a sufficient volume of 2 M ethanolic KOH solution.

-

Reflux the mixture for 1-2 hours to saponify the triglycerides and other esters.

-

-

Extraction of Unsaponifiable Matter:

-

After cooling, transfer the saponified mixture to a separatory funnel.

-

Add an equal volume of distilled water and mix gently.

-

Extract the aqueous-ethanolic phase three times with diethyl ether or hexane. The unsaponifiable matter, containing β-sitosterol, will partition into the organic phase.

-

-

Washing and Drying:

-

Combine the organic extracts and wash them with distilled water until the washings are neutral to pH paper.

-

Dry the organic phase over anhydrous sodium sulfate.

-

-

Concentration:

-

Filter the dried organic extract and evaporate the solvent using a rotary evaporator to obtain the crude β-sitosterol extract.

-

Quantification of (-)-β-Sitosterol using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the derivatization and analysis of β-sitosterol by GC-MS.

Materials:

-

Crude β-sitosterol extract

-

Derivatizing agent (e.g., BSTFA with 1% TMCS, or N-methyl-N-trimethylsilyltrifluoroacetamide)

-

Anhydrous pyridine or other suitable solvent

-

Internal standard (e.g., epicoprostanol or 5α-cholestane)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS, DB-5)

Procedure:

-

Derivatization:

-

Dissolve a known amount of the crude extract and the internal standard in anhydrous pyridine.

-

Add the derivatizing agent and heat the mixture at 60-70°C for 30-60 minutes to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.

-

-

GC-MS Analysis:

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS.

-

Chromatographic Conditions:

-

Injector Temperature: 280-300°C

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 180°C), ramp to a final temperature (e.g., 280-300°C) at a controlled rate (e.g., 5-10°C/min), and hold for a sufficient time to ensure elution of all compounds.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-600.

-

Ion Source Temperature: 230-250°C.

-

-

-

Quantification:

-

Identify the TMS-ether of β-sitosterol based on its retention time and mass spectrum (characteristic ions at m/z 486 (M+), 396, 357, 129).

-

Quantify the amount of β-sitosterol by comparing the peak area of its characteristic ion with that of the internal standard.

-

Signaling Pathways Modulated by (-)-β-Sitosterol

(-)-β-Sitosterol has been shown to exert its biological effects by modulating various intracellular signaling pathways. A key pathway influenced by β-sitosterol is the PI3K/Akt pathway, which plays a central role in cell growth, proliferation, and survival.

The PI3K/Akt Signaling Pathway

The following diagram illustrates the proposed mechanism by which β-sitosterol may influence the PI3K/Akt signaling pathway, leading to the regulation of apoptosis and the cell cycle.

Caption: (-)-β-Sitosterol modulation of the PI3K/Akt signaling pathway.

Description of the Pathway:

-

Activation of PI3K: (-)-β-Sitosterol is proposed to activate Phosphoinositide 3-kinase (PI3K) at the cell membrane.

-

Conversion of PIP2 to PIP3: Activated PI3K phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to form Phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

Activation of Akt: PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt (also known as Protein Kinase B).

-

Downstream Effects on Apoptosis: Activated Akt (p-Akt) phosphorylates and inactivates pro-apoptotic proteins such as Bad. In its inactive, phosphorylated state, Bad can no longer bind to and inhibit the anti-apoptotic protein Bcl-2. This leads to the inhibition of apoptosis.

-

Downstream Effects on Cell Cycle: Activated Akt also phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β). Inactivation of GSK3β prevents the degradation of Cyclin D1, a key protein that promotes the progression of the cell cycle.

Conclusion

This technical guide provides a comprehensive resource for researchers and professionals interested in the natural sourcing, analysis, and biological activities of (-)-β-sitosterol. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams are intended to facilitate further investigation into the therapeutic potential of this important phytosterol. The widespread availability of β-sitosterol in the plant kingdom, coupled with its significant bioactivities, underscores its potential as a lead compound in drug discovery and development.

References

The Comprehensive Guide to (-)-β-Sitosterol Biosynthesis in Plants

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathway of (-)-β-sitosterol in plants. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the metabolism, regulation, and potential applications of this ubiquitous phytosterol. This document details the enzymatic steps, key intermediates, and regulatory mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathway representations.

Introduction to β-Sitosterol

β-sitosterol is a prominent phytosterol, structurally similar to cholesterol, and is abundantly found throughout the plant kingdom. It plays a crucial role in maintaining the integrity and fluidity of plant cell membranes.[1][2] Beyond its structural function in plants, β-sitosterol has garnered significant attention for its potential therapeutic applications in human health, including its cholesterol-lowering effects and anti-inflammatory properties. Understanding its biosynthesis is therefore critical for harnessing its potential in medicine and biotechnology.

The Core Biosynthetic Pathway

The biosynthesis of β-sitosterol in plants is a complex, multi-step process that originates from the isoprenoid pathway. The initial stages, leading to the formation of the precursor squalene, can utilize intermediates from both the mevalonate (MVA) and the methylerythritol phosphate (MEP) pathways.[1][3] However, the core pathway, particularly the post-squalene cyclization and subsequent modifications, is highly conserved.

The biosynthesis can be broadly divided into three main stages:

-

Isoprenoid Precursor Synthesis: Production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

-

Squalene Synthesis: Head-to-tail condensation of IPP and DMAPP to form farnesyl pyrophosphate (FPP), followed by the head-to-head condensation of two FPP molecules to yield squalene.

-

Post-Squalene Modification: Cyclization of squalene to cycloartenol and a series of subsequent enzymatic modifications to produce β-sitosterol.

While animals synthesize cholesterol via the cyclization of squalene into lanosterol, higher plants primarily utilize cycloartenol as the initial cyclic precursor for phytosterol synthesis.[4][5]

From Squalene to Cycloartenol

The linear triterpenoid squalene undergoes epoxidation to form 2,3-oxidosqualene, a reaction catalyzed by squalene epoxidase (SQE) . This is a critical regulatory point in the pathway. Subsequently, cycloartenol synthase (CAS) catalyzes the cyclization of 2,3-oxidosqualene to form cycloartenol, the first cyclic intermediate in the plant sterol pathway.[6]

Conversion of Cycloartenol to β-Sitosterol

The conversion of cycloartenol to β-sitosterol involves a series of enzymatic reactions including demethylations, isomerizations, reductions, and alkylations. The precise sequence of these reactions can vary slightly between plant species, but the key transformations are conserved.

The major enzymatic steps are outlined below:

-

C-24 Methylation (First Methylation): The pathway to β-sitosterol involves two methylation steps at the C-24 position of the sterol side chain. The first methylation is the conversion of cycloartenol to 24-methylenecycloartanol, catalyzed by S-adenosyl-L-methionine:C-24-sterol-methyltransferase 1 (SMT1) .[7]

-

Opening of the Cyclopropane Ring: The cyclopropane ring of 24-methylenecycloartanol is opened by cycloeucalenol cycloisomerase (CPI) to yield cycloeucalenol.

-

C-4 Demethylation: The two methyl groups at the C-4 position are sequentially removed. This process involves a series of enzymes, including a sterol C-4 methyl oxidase (SMO) , a 3β-hydroxysteroid dehydrogenase/decarboxylase , and a sterone 3-ketoreductase .

-

C-14 Demethylation: The methyl group at the C-14 position is removed by sterol 14α-demethylase (CYP51) .

-

Reduction of the Δ14 Double Bond: The double bond at position 14 is reduced by Δ14-sterol reductase .

-

Isomerization of the Δ8 Double Bond: The double bond at position 8 is isomerized to position 7 by Δ8,Δ7-sterol isomerase .

-

C-24 Methylation (Second Methylation): The second methylation at C-24 is catalyzed by S-adenosyl-L-methionine:C-24-sterol-methyltransferase 2 (SMT2) , acting on 24-methylenelophenol to produce 24-ethylidenelophenol.

-

Reduction of the Δ24(28) Double Bond: The ethylidene group at C-24 is reduced by Δ24-sterol reductase (DWF1) .

-

Introduction of the Δ5 Double Bond: A double bond is introduced at the C-5 position by Δ5-sterol desaturase .

-

Reduction of the Δ7 Double Bond: The final step in the formation of the β-sitosterol ring system is the reduction of the double bond at position 7 by Δ7-sterol reductase (DWF5) .

Quantitative Data on β-Sitosterol and its Precursors

The concentration of β-sitosterol and its precursors can vary significantly depending on the plant species, tissue type, and developmental stage. The following table summarizes representative quantitative data from various studies.

| Compound | Plant Species | Tissue | Concentration (µg/g dry weight) | Reference |

| β-Sitosterol | Arabidopsis thaliana | Rosette Leaves | ~150 | [7] |

| Crataeva tapia | Callus (from stem) | 420 - 3410 | [8] | |

| Crataeva tapia | Callus (from leaves) | 360 - 1230 | [8] | |

| Glycine max (Soybean) | Seeds | ~2000 | [9] | |

| Campesterol | Arabidopsis thaliana | Rosette Leaves | ~50 | [7] |

| Glycine max (Soybean) | Seeds | ~400 | [9] | |

| Stigmasterol | Arabidopsis thaliana | Rosette Leaves | ~20 | [7] |

| Glycine max (Soybean) | Seeds | ~400 | [9] | |

| Cycloartenol | Arabidopsis thaliana | Rosette Leaves | ~5 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the β-sitosterol biosynthesis pathway.

Protocol for Plant Sterol Extraction and GC-MS Analysis

This protocol outlines a standard procedure for the extraction and quantification of phytosterols from plant tissues.[10][11]

Materials:

-

Plant tissue (fresh or freeze-dried)

-

Mortar and pestle or tissue homogenizer

-

Chloroform

-

Methanol

-

Potassium hydroxide (KOH) solution (2 M in methanol)

-

Hexane

-

Anhydrous sodium sulfate

-

Internal standard (e.g., 5α-cholestane or epicoprostanol)

-

Silylating agent (e.g., BSTFA + 1% TMCS)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Homogenization: Grind a known weight of plant tissue (e.g., 100 mg fresh weight) to a fine powder in liquid nitrogen using a mortar and pestle.

-

Lipid Extraction: Transfer the powdered tissue to a glass tube and add a chloroform:methanol mixture (2:1, v/v). Vortex thoroughly and incubate for 1 hour at room temperature with occasional shaking.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases. Collect the lower organic phase. Repeat the extraction of the upper phase and pellet with chloroform.

-

Saponification: Combine the organic phases and evaporate to dryness under a stream of nitrogen. Add 2 M methanolic KOH and incubate at 80°C for 1 hour to saponify the lipids.

-

Extraction of Unsaponifiables: After cooling, add an equal volume of water and extract the unsaponifiable fraction three times with hexane.

-

Drying and Derivatization: Pool the hexane extracts, wash with water, and dry over anhydrous sodium sulfate. Evaporate the solvent to dryness. Add the silylating agent and incubate at 60°C for 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers.[10]

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the sterol-TMS ethers. Identify and quantify the sterols based on their retention times and mass spectra compared to authentic standards and the internal standard.

In Vitro Assay for Sterol Methyltransferase (SMT)

This protocol describes a method to measure the activity of SMT enzymes.[12]

Materials:

-

Plant microsomal fraction (source of SMT)

-

Sterol substrate (e.g., cycloartenol for SMT1) dissolved in a suitable detergent (e.g., Triton X-100)

-

S-adenosyl-L-[methyl-³H]methionine (radioactive methyl donor)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5)

-

Hexane:isopropanol (3:2, v/v) for extraction

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, microsomal protein, and the sterol substrate. Pre-incubate at the optimal temperature (e.g., 30°C) for 5 minutes.

-

Initiate Reaction: Start the reaction by adding S-adenosyl-L-[methyl-³H]methionine.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at the optimal temperature.

-

Stop Reaction and Extraction: Terminate the reaction by adding a mixture of hexane:isopropanol. Vortex vigorously to extract the sterols.

-

Phase Separation: Centrifuge to separate the phases and transfer the upper organic phase to a new tube.

-

Quantification: Evaporate the solvent and redissolve the residue in a scintillation cocktail. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the enzyme activity based on the amount of radioactivity incorporated into the sterol product over time.

Visualizing the Biosynthesis Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the (-)-β-Sitosterol biosynthesis pathway and a typical experimental workflow for its analysis.

Caption: The (-)-β-Sitosterol biosynthesis pathway from Acetyl-CoA.

Caption: A typical experimental workflow for the analysis of β-Sitosterol.

Regulation of β-Sitosterol Biosynthesis

The biosynthesis of β-sitosterol is tightly regulated to maintain cellular homeostasis. This regulation occurs at multiple levels, including:

-

Transcriptional Regulation: The expression of genes encoding key biosynthetic enzymes, such as HMGR, SQS, CAS, and SMT, is regulated by various developmental and environmental cues.

-

Feedback Regulation: The end products of the pathway, including β-sitosterol itself, can exert feedback inhibition on earlier enzymes in the pathway, thereby controlling the overall flux.[1]

-

Hormonal and Signaling Pathways: Plant hormones, such as auxins and brassinosteroids, have been shown to influence the expression of sterol biosynthetic genes.[13] Additionally, signaling molecules involved in plant defense responses can modulate the pathway to alter the sterol composition of membranes.[14] For example, infection with pathogens can lead to changes in the ratio of β-sitosterol to stigmasterol.[14][15]

Relevance in Drug Development

The enzymes of the β-sitosterol biosynthesis pathway represent potential targets for the development of novel drugs. Inhibitors of these enzymes could be utilized as herbicides or fungicides. Furthermore, understanding the regulation of this pathway is crucial for metabolic engineering approaches aimed at increasing the production of β-sitosterol and other valuable phytosterols in plants or microbial systems for pharmaceutical applications. The structural similarity of β-sitosterol to cholesterol also makes it a subject of interest in the development of cholesterol-lowering therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. β-Sitosterol - Wikipedia [en.wikipedia.org]

- 5. Plant Oxidosqualene Metabolism: Cycloartenol SynthaseâDependent Sterol Biosynthesis in Nicotiana benthamiana [plos.figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. STEROL METHYLTRANSFERASE 1 Controls the Level of Cholesterol in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aocs.org [aocs.org]

- 11. lipidmaps.org [lipidmaps.org]

- 12. researchgate.net [researchgate.net]

- 13. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Changes in the Plant β-Sitosterol/Stigmasterol Ratio Caused by the Plant Parasitic Nematode Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A role for beta-sitosterol to stigmasterol conversion in plant-pathogen interactions. | Sigma-Aldrich [b2b.sigmaaldrich.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-β-Sitosterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-β-Sitosterol is a ubiquitous phytosterol with significant therapeutic potential, including anti-inflammatory, anti-cancer, and cholesterol-lowering properties. A thorough understanding of its chemical structure and stereochemistry is paramount for elucidating its mechanism of action, ensuring proper identification and quality control, and designing novel derivatives with enhanced pharmacological activity. This technical guide provides a comprehensive overview of the structural and stereochemical features of (-)-β-sitosterol, supported by quantitative data, detailed experimental protocols for its isolation and characterization, and visualizations of its key signaling pathways.

Chemical Structure and Nomenclature

(-)-β-Sitosterol belongs to the class of organic compounds known as stigmastanes and derivatives. Its structure is based on the cyclopentanoperhydrophenanthrene ring system, which is characteristic of all steroids. The molecule consists of four fused rings (A, B, C, and D) and a C10H21 alkyl side chain attached at position C-17.

The systematic IUPAC name for (-)-β-sitosterol is (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol .[1] This name precisely defines the absolute configuration of all nine chiral centers within the molecule.

Key Structural Features:

-

Steroid Nucleus: A rigid four-ring system composed of three cyclohexane rings (A, B, and C) and one cyclopentane ring (D).

-

Hydroxyl Group: A hydroxyl (-OH) group at the C-3 position with a β-orientation (projecting out of the plane of the ring).

-

Double Bond: A double bond between C-5 and C-6 in the B-ring.

-

Alkyl Side Chain: An ethyl group at the C-24 position of the side chain, which distinguishes it from other common phytosterols like campesterol.

Physicochemical Properties of (-)-β-Sitosterol

A summary of the key physicochemical properties of (-)-β-sitosterol is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₉H₅₀O | [1][2] |

| Molecular Weight | 414.72 g/mol | [2] |

| Appearance | White, waxy powder | [3] |

| Melting Point | 136-140 °C | [2] |

| Optical Rotation [α]D | -28° to -37° (c=2, in Chloroform) | [2] |

| Solubility | Soluble in chloroform, ethanol, acetone, and ethyl acetate. Insoluble in water. The solubility in organic solvents increases with temperature.[4][5] | [4][5] |

Stereochemistry of (-)-β-Sitosterol

The biological activity of β-sitosterol is intrinsically linked to its specific three-dimensional arrangement. The molecule possesses nine stereocenters, leading to a large number of possible stereoisomers. The naturally occurring and biologically active form is (-)-β-sitosterol. The stereochemistry at each chiral center is defined using the Cahn-Ingold-Prelog (CIP) priority rules, resulting in the R/S notation included in its IUPAC name.

The α/β notation is also commonly used in steroid nomenclature to describe the orientation of substituents relative to the plane of the steroid nucleus. In (-)-β-sitosterol, the key stereochemical features are:

-

3β-hydroxyl group: The hydroxyl group at C-3 points above the plane of the A ring.

-

Trans-fused rings: The B/C and C/D ring junctions are trans, contributing to the overall flat, rigid structure of the steroid nucleus.

-

24R-ethyl group: The ethyl group on the side chain at position C-24 has the R configuration.

The specific rotation of polarized light to the left (levorotatory), denoted by the (-), is a characteristic physical property arising from the molecule's overall chirality.

Experimental Protocols

Isolation and Purification of (-)-β-Sitosterol from Plant Material

The following is a generalized protocol for the isolation and purification of β-sitosterol from a plant source, such as rice bran or the leaves of Pongamia pinnata.[2]

Materials:

-

Dried and powdered plant material

-

n-Hexane

-

Methanol

-

Acetonitrile

-

Potassium Hydroxide (KOH)

-

Diatomaceous earth

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Developing solvent for TLC (e.g., hexane:ethyl acetate, 8:2 v/v)

-

Visualizing agent for TLC (e.g., Libermann-Burchard reagent or iodine vapor)

Procedure:

-

Extraction:

-

The dried plant powder is subjected to Soxhlet extraction with n-hexane for several hours to extract the nonpolar compounds, including phytosterols.

-

The resulting hexane extract is concentrated under reduced pressure using a rotary evaporator.

-

-

Saponification:

-

The crude extract is dissolved in a minimal amount of ethanol, and an ethanolic KOH solution is added.

-

The mixture is refluxed for 1-2 hours to hydrolyze any esterified sterols.

-

After cooling, distilled water is added, and the unsaponifiable fraction is extracted with a nonpolar solvent like diethyl ether or hexane.

-

-

Purification by Column Chromatography:

-

The unsaponifiable fraction is concentrated and adsorbed onto a small amount of silica gel.

-

A silica gel column is prepared using a slurry of silica gel in hexane.

-

The adsorbed sample is loaded onto the top of the column.

-

The column is eluted with a gradient of hexane and ethyl acetate, starting with pure hexane and gradually increasing the polarity.

-

Fractions are collected and monitored by TLC.

-

-

TLC Analysis:

-

Aliquots of the collected fractions are spotted on a TLC plate alongside a β-sitosterol standard.

-

The plate is developed in a suitable solvent system (e.g., hexane:ethyl acetate).

-

The plate is dried and visualized. Fractions showing a spot with the same Rf value as the standard are pooled.

-

-

Crystallization:

-

The pooled fractions are concentrated, and the purified β-sitosterol is recrystallized from a suitable solvent, such as methanol or acetone, to yield white, needle-like crystals.

-

Characterization of (-)-β-Sitosterol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in CDCl₃): The proton NMR spectrum provides characteristic signals for the different protons in the molecule. Key signals include a multiplet around δ 3.5 ppm for the H-3 proton adjacent to the hydroxyl group, a broad singlet at δ 5.35 ppm for the olefinic proton at C-6, and several overlapping signals in the upfield region for the methyl and methylene protons of the steroid nucleus and the side chain.[2]

-

¹³C NMR (in CDCl₃): The carbon NMR spectrum shows 29 distinct signals corresponding to the 29 carbon atoms. The olefinic carbons C-5 and C-6 appear at approximately δ 140.8 ppm and δ 121.7 ppm, respectively. The carbon bearing the hydroxyl group (C-3) resonates at around δ 71.8 ppm.

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS): The mass spectrum of β-sitosterol typically shows a molecular ion peak [M]⁺ at m/z 414, corresponding to its molecular weight. Characteristic fragmentation patterns include the loss of a water molecule (m/z 396), the loss of the side chain, and cleavage of the D-ring.[2]

Signaling Pathways Modulated by (-)-β-Sitosterol

(-)-β-Sitosterol has been shown to exert its biological effects, particularly its anti-cancer activity, by modulating several key signaling pathways. Below are diagrams illustrating some of these pathways.

Figure 1: (-)-β-Sitosterol inhibits the PI3K/Akt signaling pathway, leading to the downregulation of the anti-apoptotic protein Bcl-2 and subsequent induction of apoptosis.

Figure 2: (-)-β-Sitosterol can also induce apoptosis through the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.[1]

Figure 3: (-)-β-Sitosterol can induce cell cycle arrest at the G2/M phase, thereby inhibiting the proliferation of cancer cells.[3]

Experimental Workflow: From Extraction to Bioactivity Assessment

The following diagram illustrates a typical experimental workflow for the investigation of (-)-β-sitosterol.

Figure 4: A generalized experimental workflow for the study of (-)-β-sitosterol.

Conclusion

A comprehensive understanding of the chemical structure, stereochemistry, and physicochemical properties of (-)-β-sitosterol is fundamental for its development as a therapeutic agent. The detailed information and protocols provided in this guide serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. The elucidation of its interactions with key signaling pathways offers a solid foundation for further investigation into its mechanism of action and the development of novel, targeted therapies.

References

- 1. Beta-sitosterol-induced-apoptosis is mediated by the activation of ERK and the downregulation of Akt in MCA-102 murine fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nano-ntp.com [nano-ntp.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. scribd.com [scribd.com]

- 5. beta-Sitosterol | 83-46-5 [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical and Chemical Properties of (-)-β-Sitosterol

Introduction

(-)-β-Sitosterol is a prominent phytosterol, a group of sterols naturally occurring in plants. Structurally similar to cholesterol, it is a key component of plant cell membranes and is found in a wide variety of plant-based foods, including fruits, vegetables, nuts, and seeds. As a bioactive compound, β-sitosterol has garnered significant interest in the scientific and pharmaceutical communities for its diverse physiological effects. It has been shown to interfere with numerous cell signaling pathways, suggesting potential therapeutic applications as an anti-inflammatory, antioxidant, and anticancer agent.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of (-)-β-sitosterol, detailed experimental protocols for their determination, and a visualization of its role in key signaling pathways.

Physical and Chemical Properties

The physical and chemical characteristics of (-)-β-sitosterol are fundamental to its isolation, characterization, and application in research and drug development.

General and Physical Properties

| Property | Value | Reference |

| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

| Molecular Formula | C₂₉H₅₀O | |

| Molecular Weight | 414.71 g/mol | [2] |

| Appearance | White, waxy powder with a characteristic odor. | |

| Melting Point | 129 - 130 °C | [3] |

| Boiling Point | 473.52°C (rough estimate) | |

| Optical Rotation | [α] -33.0° to -36.0° |

Solubility

The solubility of β-sitosterol is a critical parameter for its extraction, formulation, and bioavailability. It is generally hydrophobic and soluble in many organic solvents.

| Solvent | Solubility | Reference |

| Water | Insoluble | |

| Alcohols | Soluble | |

| Chloroform | Soluble | |

| Carbon Disulfide | Soluble | |

| Methanol | Least soluble among tested organic solvents | [4] |

| n-Hexane | More soluble than methanol | [4] |

| Ethanol | More soluble than n-hexane | [4] |

| Acetone | More soluble than ethanol | [4] |

| Ethyl Acetate | Highest solubility among tested organic solvents | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and structural elucidation of β-sitosterol.

| Technique | Key Data Points | Reference |

| **FTIR (cm⁻¹) ** | 3427.51 (hydroxyl group), 2935.66 and 2866.22 (aliphatic C-H), 1658.78 (C=C stretch), 1463.97 (cyclic CH₂), 1134.14 (secondary alcohol C-O stretch) | [3] |

| ¹H-NMR (500 MHz) | Signals at 0.85 (s) and 0.10 (s) for -CH₃ at H-18 and H-19 respectively; 1.03 (d, J=7.2 Hz) for H-21; 0.83 (d, J=11 Hz) for H-26; 0.84 (br s) for H-27. | [3] |

| ¹³C-NMR (125 MHz) | Signals at 140.87 (C5) and 121.84 (C6). | [3] |

| Mass Spectrometry | Molecular ion peak at m/z 414. | [2][5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the physicochemical properties of (-)-β-sitosterol.

Determination of Melting Point

The melting point of a solid is a key indicator of its purity.

Principle: The temperature at which a solid substance transitions to a liquid state is its melting point. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the purified (-)-β-sitosterol is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

A rapid heating rate is initially used to determine an approximate melting range.

-

The apparatus is allowed to cool, and a new sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

-

Purity Check: A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.[3]

Determination of Optical Rotation

Optical rotation is a characteristic property of chiral molecules like (-)-β-sitosterol.

Principle: Chiral compounds rotate the plane of polarized light. The specific rotation is a standardized measure of this rotation.

Apparatus:

-

Polarimeter

-

Polarimeter cell (typically 1 dm in length)

-

Volumetric flask

-

Analytical balance

-

Solvent (e.g., chloroform)

Procedure:

-

Solution Preparation: An accurately weighed sample of (-)-β-sitosterol is dissolved in a precise volume of a suitable solvent (e.g., chloroform) in a volumetric flask to achieve a known concentration (c, in g/mL).

-

Blank Measurement: The polarimeter cell is filled with the pure solvent, and the instrument is zeroed.

-

Sample Measurement: The cell is rinsed and filled with the prepared β-sitosterol solution, ensuring no air bubbles are present. The observed rotation (α) is measured.[6]

-

Calculation of Specific Rotation ([α]): The specific rotation is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.[6]

-

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum provides information about the functional groups present in the molecule.

Procedure:

-

Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or the sample is analyzed as a thin film.

-

Analysis: The sample is placed in the FTIR spectrometer, and the spectrum is recorded over a specific range of wavenumbers (e.g., 4000-400 cm⁻¹).

-

Interpretation: The absorption bands in the spectrum are assigned to specific functional groups (e.g., O-H, C-H, C=C) to confirm the structure of β-sitosterol.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule.

Procedure:

-

Sample Preparation: A small amount of β-sitosterol is dissolved in a deuterated solvent (e.g., CDCl₃), and a reference standard like tetramethylsilane (TMS) is added.[7]

-

Analysis: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.[7]

-

Interpretation: The chemical shifts, coupling constants, and integration of the signals in the spectra are analyzed to elucidate the complete chemical structure of β-sitosterol.[2][3]

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

Procedure:

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized using a suitable technique (e.g., electrospray ionization - ESI).

-

Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer.

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

-

Interpretation: The molecular ion peak in the spectrum corresponds to the molecular weight of β-sitosterol.[2][5]

Signaling Pathways and Mechanisms of Action

(-)-β-Sitosterol has been shown to modulate several key signaling pathways, which underlies its diverse biological activities.

Anti-Inflammatory Pathway

β-Sitosterol exhibits anti-inflammatory effects by inhibiting the translocation of Nuclear Factor-kappa B (NF-κB) into the nucleus.[8] This prevents the expression of pro-inflammatory genes.

Caption: β-Sitosterol's anti-inflammatory mechanism via NF-κB pathway inhibition.

Apoptosis Induction Pathway

β-Sitosterol can induce apoptosis (programmed cell death) in cancer cells by modulating the expression of Bcl-2 family proteins and activating caspases.[1]

Caption: Induction of apoptosis by β-Sitosterol through the mitochondrial pathway.

Experimental Workflow for Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of β-sitosterol from a plant source.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. scribd.com [scribd.com]

- 5. Isolation, identification, and structure... | F1000Research [f1000research.com]

- 6. youtube.com [youtube.com]

- 7. scispace.com [scispace.com]

- 8. Moringa oleifera: An Updated Comprehensive Review of Its Pharmacological Activities, Ethnomedicinal, Phytopharmaceutical Formulation, Clinical, Phytochemical, and Toxicological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activities of (-)-β-Sitosterol and its Derivatives: A Technical Guide for Researchers

Introduction

(-)-β-Sitosterol is a ubiquitous phytosterol structurally similar to cholesterol, found in a wide variety of plants, including fruits, vegetables, nuts, and seeds.[1][2][3] As one of the most abundant phytosterols in the human diet, it and its derivatives have garnered significant attention from the scientific community for their diverse and potent biological activities.[4] These compounds have been shown to modulate numerous cellular processes, exhibiting therapeutic potential in a range of pathological conditions.

This technical guide provides an in-depth overview of the primary biological activities of β-sitosterol and its derivatives, with a focus on their cholesterol-lowering, anticancer, and anti-inflammatory effects. It is designed for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular mechanisms and workflows.

Cholesterol-Lowering Activity

The most well-documented biological effect of β-sitosterol is its ability to lower plasma cholesterol levels, particularly low-density lipoprotein cholesterol (LDL-C).[5] This has led to its widespread use in functional foods and dietary supplements for managing hypercholesterolemia.[6]

Mechanism of Action

The primary mechanism for the cholesterol-lowering effect of β-sitosterol is the inhibition of intestinal cholesterol absorption.[7] Structurally similar to cholesterol, phytosterols compete with both dietary and biliary cholesterol for incorporation into micelles in the intestinal lumen.[6][8] This competition reduces the amount of cholesterol that is solubilized and available for absorption by enterocytes, leading to increased fecal excretion of cholesterol.[8] In response to decreased intestinal cholesterol uptake, the body may upregulate LDL receptors to pull more cholesterol from the bloodstream.[8]

References

- 1. Synthesis, isolation and characterisation of β-sitosterol and β-sitosterol oxide derivatives [scite.ai]

- 2. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 3. Steroid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Phytosterols in the Treatment of Hypercholesterolemia and Prevention of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Lipid-Lowering Effects and Associated Mechanisms of Dietary Phytosterol Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Pharmacological Profile of (-)-beta-Sitosterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(-)-beta-Sitosterol, a prominent phytosterol found in a variety of plants, has garnered significant scientific interest for its diverse pharmacological activities. Extensive in vivo research has demonstrated its potential as a therapeutic agent in a range of pathological conditions, including inflammation, cancer, diabetes, hyperlipidemia, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the in vivo pharmacological effects of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anti-Inflammatory Effects

This compound has been shown to possess potent anti-inflammatory properties in various animal models. A key model used to evaluate acute inflammation is the carrageenan-induced paw edema model in rats. In this model, the administration of this compound has been observed to significantly reduce paw swelling in a dose-dependent manner. For instance, studies have reported an inhibition of edema ranging from 51% to 70% with doses of 50 to 200 mg/kg of body weight.[1]

Quantitative Data: Anti-Inflammatory Effects

| Animal Model | Dosage of this compound | Duration of Study | Key Quantitative Outcomes | Reference |

| Rat (Carrageenan-induced paw edema) | 50, 100, 200 mg/kg | Acute (hours) | Dose-dependent inhibition of paw edema (51%, 63%, and 70% respectively) | [1] |

| Rat (Carrageenan-induced pleurisy) | Not specified | Acute | 46% reduction in pleural exudate volume; 20% reduction in neutrophil count | [1] |

| Mouse (Ear edema) | Not specified | Acute | Mean inflammatory inhibition of 75% | [1] |

| Zebrafish (Copper sulfate-induced inflammation) | 70, 100 µg/mL | Acute | Significant reduction in neutrophil recruitment and expression of il-8 and myd88 | [2] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the methodology for assessing the anti-inflammatory activity of this compound using the carrageenan-induced paw edema model.

1. Animal Model:

-

Male Wistar rats (150-200 g) are typically used.

-

Animals are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.

2. Induction of Inflammation:

-

A 1% (w/v) solution of carrageenan in sterile saline is prepared.

-

0.1 mL of the carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.

3. Drug Administration:

-

This compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

The test compound is administered orally or intraperitoneally at various doses (e.g., 50, 100, 200 mg/kg body weight) 30-60 minutes before the carrageenan injection.

-

A control group receives only the vehicle, and a positive control group may receive a standard anti-inflammatory drug like indomethacin.

4. Measurement of Paw Edema:

-

The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the induction of inflammation.

-

The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways in Inflammation

This compound exerts its anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways. It has been shown to inhibit the activation of NF-κB, a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.[3][4][5] Additionally, it can suppress the phosphorylation of MAPK pathway components like ERK and p38, further contributing to the reduction of the inflammatory response.[5]

Caption: Modulation of MAPK and NF-κB pathways by this compound.

Anti-Cancer Effects

In vivo studies have highlighted the potential of this compound in cancer chemoprevention and therapy. In a 1,2-dimethylhydrazine (DMH)-induced colon cancer model in rats, supplementation with this compound led to a significant reduction in the number of aberrant crypt foci, which are precursors to colon tumors.[6] Furthermore, in xenograft models using human cancer cell lines, this compound has been shown to suppress tumor growth.

Quantitative Data: Anti-Cancer Effects

| Animal Model | Dosage of this compound | Duration of Study | Key Quantitative Outcomes | Reference |

| Rat (DMH-induced colon cancer) | 5, 10, 20 mg/kg b.w. | 16 weeks | Dose-dependent reduction in the number of aberrant crypts and crypt multiplicity | [6] |

| Mouse (U87 glioma xenograft) | Not specified | Not specified | Significant inhibition of tumor growth | |

| Mouse (AGS gastric adenocarcinoma xenograft) | Not specified | Not specified | Suppression of tumor growth without toxicity |

Experimental Protocol: Xenograft Tumor Model in Mice

This protocol describes the establishment of a xenograft tumor model to evaluate the anti-cancer efficacy of this compound.

1. Cell Culture:

-

Human cancer cells (e.g., U87 glioma cells) are cultured in appropriate media under standard conditions.

2. Animal Model:

-

Immunocompromised mice (e.g., nude mice or NOD/SCID mice) are used to prevent rejection of the human tumor cells.

3. Tumor Cell Implantation:

-

A specific number of cancer cells (e.g., 5 x 10^6 cells) are suspended in a suitable medium (e.g., serum-free medium or Matrigel).

-

The cell suspension is injected subcutaneously or orthotopically into the mice.

4. Drug Administration:

-

Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

This compound is administered via a suitable route (e.g., oral gavage, intraperitoneal injection) at specified doses.

-

The control group receives the vehicle alone.

5. Tumor Growth Measurement:

-

Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

Signaling Pathways in Cancer

The anti-cancer effects of this compound are mediated through the modulation of multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. It has been shown to inhibit the PI3K/Akt and MAPK signaling pathways, which are often hyperactivated in cancer cells, leading to uncontrolled growth. Furthermore, this compound can induce apoptosis by activating caspase cascades and altering the expression of Bcl-2 family proteins.

Caption: Modulation of cancer-related signaling pathways by this compound.

Anti-Diabetic Effects

This compound has demonstrated significant anti-diabetic potential in animal models of type 2 diabetes. In rats fed a high-fat diet and sucrose, treatment with this compound (20 mg/kg b.wt, orally for 30 days) resulted in the normalization of blood glucose and serum insulin levels. It also improved the lipid profile and oxidative stress markers.

Quantitative Data: Anti-Diabetic Effects

| Animal Model | Dosage of this compound | Duration of Study | Key Quantitative Outcomes | Reference |

| Rat (High-fat diet and sucrose-induced type 2 diabetes) | 20 mg/kg b.wt | 30 days | Normalized blood glucose and serum insulin levels; improved lipid profile and oxidative stress markers | |

| Rat (Streptozotocin-induced diabetes) | 10, 15, 20 mg/kg p.o. | 21 days | Dose-dependent decrease in glycated hemoglobin and serum glucose; increase in serum insulin levels |

Experimental Protocol: High-Fat Diet and Sucrose-Induced Type 2 Diabetes in Rats

This protocol details the induction of a type 2 diabetes model in rats and the evaluation of the anti-diabetic effects of this compound.

1. Animal Model:

-

Male Wistar rats are used.

2. Induction of Diabetes:

-

Rats are fed a high-fat diet and provided with a sucrose solution (e.g., 25% in drinking water) for a specified period to induce insulin resistance and hyperglycemia.

3. Drug Administration:

-

This compound is administered orally at a specific dose (e.g., 20 mg/kg b.wt) for a defined duration (e.g., 30 days).

-

A diabetic control group receives the vehicle, and a normal control group is maintained on a standard diet.

4. Biochemical Analysis:

-

Blood samples are collected at regular intervals to measure fasting blood glucose and serum insulin levels.

-

At the end of the study, lipid profiles (total cholesterol, triglycerides, etc.) and markers of oxidative stress are assessed.

Signaling Pathways in Diabetes

The anti-diabetic effects of this compound are attributed to its ability to improve insulin signaling. It has been shown to enhance the expression and activation of the insulin receptor (IR) and glucose transporter 4 (GLUT4) in adipose tissue, thereby improving glucose uptake and utilization.

Cholesterol-Lowering Effects

One of the most well-documented pharmacological effects of this compound is its ability to lower cholesterol levels. In various animal models, including mice fed a high-fat Western-style diet and zebrafish with diet-induced hyperlipidemia, this compound has been shown to significantly reduce total cholesterol and LDL cholesterol levels.

Quantitative Data: Cholesterol-Lowering Effects

| Animal Model | Dosage of this compound | Duration of Study | Key Quantitative Outcomes | Reference |

| Mouse (High-fat Western-style diet) | 0.4% in diet | 17 weeks | Significant decrease in total cholesterol and non-HDL-C concentrations | |

| Zebrafish (High-fat diet-induced NAFLD) | 500 mg/100 g of diet | Not specified | Significant reduction in triglyceride, glucose, and cholesterol accumulation | |

| Rat (High-fat diet-induced hepatic steatosis) | 20 mg/kg b.w. | 30 days | Reduced serum levels of triglycerides and cholesterol |

Experimental Protocol: High-Fat Diet-Induced Hyperlipidemia in Mice

This protocol outlines the methodology for inducing hyperlipidemia in mice and assessing the cholesterol-lowering effects of this compound.

1. Animal Model:

-

Male C57BL/6 mice are commonly used.

2. Induction of Hyperlipidemia:

-

Mice are fed a high-fat Western-style diet (HFWD) for a specified period (e.g., 17 weeks) to induce elevated cholesterol levels.

3. Drug Administration:

-

This compound is incorporated into the HFWD at a specific concentration (e.g., 0.4%).

-

A control group is fed the HFWD without this compound.

4. Lipid Profile Analysis:

-

Blood samples are collected at different time points to measure serum total cholesterol, HDL-C, non-HDL-C, and triglyceride concentrations.

Neuroprotective Effects

Emerging evidence suggests that this compound possesses neuroprotective properties. In vivo studies have shown its potential to ameliorate cognitive deficits in models of neurodegeneration. For example, in a rat model of myocardial infarction-induced cognitive impairment, treatment with this compound nanoparticles significantly improved cognitive function and reduced oxidative stress and inflammation in the hippocampus.

Quantitative Data: Neuroprotective Effects

| Animal Model | Dosage of this compound | Duration of Study | Key Quantitative Outcomes | Reference |

| Rat (Isoprenaline-induced myocardial infarction with cognitive impairment) | 40 mg/kg (nanoparticles) | Not specified | Significant improvement in cognitive dysfunction; increased hippocampal GSH and SOD levels; decreased hippocampal MDA and MPO levels |

Experimental Workflow: Neuroprotection Study

Caption: A typical experimental workflow for evaluating the neuroprotective effects of this compound.

Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound are likely mediated through its antioxidant and anti-inflammatory properties, which involve the modulation of signaling pathways such as the PI3K/Akt pathway. Activation of the PI3K/Akt pathway is known to promote neuronal survival and inhibit apoptosis.

Conclusion

The in vivo pharmacological effects of this compound are well-documented across a spectrum of preclinical models. Its ability to modulate key signaling pathways involved in inflammation, cancer, diabetes, and lipid metabolism underscores its potential as a multi-target therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic applications of this promising natural compound. Further investigation into the precise molecular mechanisms and clinical efficacy of this compound is warranted to translate these preclinical findings into novel therapeutic strategies.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Moringa oleifera: Nutrition and Benefits [healthline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to (-)-beta-Sitosterol Signaling Pathways in Inflammation

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the molecular mechanisms underlying the anti-inflammatory effects of (-)-beta-sitosterol, with a focus on its impact on key signaling pathways. It includes quantitative data, experimental protocols, and pathway visualizations to support further research and development.

Introduction to this compound and Inflammation

This compound (β-sitosterol) is a widespread plant sterol with a chemical structure similar to cholesterol.[1] It is a significant component of many plant-based foods, including vegetable oils, nuts, and seeds. A growing body of evidence highlights the potent anti-inflammatory properties of β-sitosterol, making it a compound of interest for the development of novel therapeutics for inflammatory diseases.[1][2][3]

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. It involves the activation of various immune cells and the release of inflammatory mediators, including cytokines and chemokines. While acute inflammation is a crucial protective mechanism, chronic inflammation can contribute to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1]

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways that are central to the inflammatory response. This guide will delve into the core signaling pathways affected by β-sitosterol:

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling Pathway

-

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Signaling Pathway

Quantitative Data on the Anti-inflammatory Effects of this compound

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent effects of this compound on key inflammatory markers and signaling molecules.

Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators

| Mediator | Cell/Animal Model | Stimulant | β-Sitosterol Concentration | Percentage Inhibition / Effect | Reference |

| TNF-α | BV2 Microglia | LPS (100 ng/mL) | 8 µM | Significant Inhibition of mRNA | [1] |

| BV2 Microglia | LPS (100 ng/mL) | 16 µM | Significant Inhibition of mRNA | [1] | |

| J774A.1 Macrophages | LPS (100 ng/mL) | Not Specified | Reduction in release | [4] | |

| IL-6 | BV2 Microglia | LPS (100 ng/mL) | 8 µM | Significant Inhibition of mRNA | [1] |

| BV2 Microglia | LPS (100 ng/mL) | 16 µM | Significant Inhibition of mRNA | [1] | |

| J774A.1 Macrophages | LPS (100 ng/mL) | Not Specified | Reduction in release | [4] | |

| iNOS | BV2 Microglia | LPS (100 ng/mL) | 8 µM | Significant Inhibition of mRNA | [1] |

| BV2 Microglia | LPS (100 ng/mL) | 16 µM | Significant Inhibition of mRNA | [1] | |

| COX-2 | BV2 Microglia | LPS (100 ng/mL) | 8 µM | Significant Inhibition of mRNA | [1] |

| BV2 Microglia | LPS (100 ng/mL) | 16 µM | Significant Inhibition of mRNA | [1] | |

| NO | RAW264.7 Macrophages | PMA | 50-250 µM | 51-70% | [4] |

| ROS | RAW264.7 Macrophages | PMA | 50-250 µM | 28-49% | [4] |

Table 2: Modulatory Effects of this compound on Inflammatory Signaling Proteins

| Signaling Protein | Cell Model | Stimulant | β-Sitosterol Concentration | Effect | Reference |

| p-p65 (NF-κB) | BV2 Microglia | LPS | Not Specified | Inhibition of phosphorylation | [1] |

| IκBα degradation | BV2 Microglia | LPS | Not Specified | Inhibition | [1] |

| p-ERK | BV2 Microglia | LPS | Not Specified | Inhibition of phosphorylation | [1] |

| p-p38 | BV2 Microglia | LPS | Not Specified | Inhibition of phosphorylation | [1] |

| STAT1 | J774A.1 Macrophages | LPS | Not Specified | Inhibition | [4] |

| SHP-1 activity | J774A.1 Macrophages | LPS | 1 µM | 300% Increase | [4] |

| J774A.1 Macrophages | LPS | 16 µM | 200% Increase | [4] |

Core Signaling Pathways Modulated by this compound

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, COX-2, and iNOS.

This compound has been shown to potently inhibit the NF-κB pathway.[1][2] Its mechanism of action primarily involves the prevention of IκBα degradation and the subsequent phosphorylation of the p65 subunit of NF-κB.[1] By inhibiting these key activation steps, β-sitosterol effectively blocks the nuclear translocation of NF-κB and suppresses the expression of its downstream pro-inflammatory targets.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases that phosphorylate and activate downstream targets, ultimately leading to the activation of transcription factors involved in the inflammatory response. The three main MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.

Studies have demonstrated that this compound can suppress the activation of the MAPK pathway in response to inflammatory stimuli.[1] Specifically, it has been shown to inhibit the phosphorylation of ERK and p38 MAPKs, thereby blocking the downstream signaling events that lead to the production of pro-inflammatory mediators.[1]

JAK/STAT Signaling Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.[5][6] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins.[5] The recruited STATs are then phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the expression of target genes, many of which are involved in inflammation and immunity.[5][6]

Some evidence suggests that this compound can modulate the JAK/STAT pathway. For instance, it has been shown to inhibit STAT1 activation in macrophages.[4] This inhibition may be mediated by the upregulation of the protein tyrosine phosphatase SHP-1, which is a known negative regulator of JAK/STAT signaling.[4]

PPARγ Signaling Pathway

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis, glucose metabolism, and inflammation. Activation of PPARγ generally leads to anti-inflammatory responses. PPARγ can inhibit the expression of pro-inflammatory genes by antagonizing the activity of transcription factors such as NF-κB and AP-1.

This compound has been identified as an agonist of PPARγ. By activating PPARγ, β-sitosterol can enhance the transcription of PPARγ target genes and suppress inflammatory responses. This mechanism contributes to its overall anti-inflammatory profile and suggests its potential in metabolic and inflammatory disorders.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the anti-inflammatory effects of this compound.

Western Blot Analysis of Signaling Proteins (e.g., p-p65, p-ERK)

This protocol outlines the general steps for detecting the phosphorylation status of key signaling proteins.

Experimental Workflow

Methodology:

-

Cell Culture and Treatment:

-

Seed appropriate cells (e.g., RAW264.7 macrophages, BV2 microglia) in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an inflammatory agent (e.g., LPS at 100 ng/mL) for a designated period (e.g., 30-60 minutes).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE:

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Transfer to Membrane:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-